Ethyl 5-bromoisoxazole-3-carboxylate
Overview
Description
Ethyl 5-bromoisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromoisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another method includes the reaction of ethyl 5-vinylisoxazole-3-carboxylate with potassium vinyltrifluoroborate in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: Isoxazole derivatives can participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include n-butyllithium, molecular iodine, hydroxylamine, and palladium catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while cycloaddition reactions can produce 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Scientific Research Applications
Ethyl 5-bromoisoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-bromoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to the presence of the isoxazole ring, which can interact with various enzymes and receptors in the body . The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring.
Comparison with Similar Compounds
Ethyl 5-bromoisoxazole-3-carboxylate can be compared with other similar compounds, such as ethyl 3-bromoisoxazole-5-carboxylate . While both compounds share the isoxazole ring structure, their different substitution patterns result in distinct chemical and biological properties. The unique substitution pattern of this compound imparts specific reactivity and biological activity, making it a valuable compound in various research applications.
Similar Compounds
- Ethyl 3-bromoisoxazole-5-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
This compound stands out due to its unique substitution pattern and the resulting chemical and biological properties, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
ethyl 5-bromo-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDFTVOAGOTYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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